molecular formula C11H11ClN4O2 B8531563 2-Chloro-4-isopropylamino-6-nitroquinazoline

2-Chloro-4-isopropylamino-6-nitroquinazoline

Cat. No.: B8531563
M. Wt: 266.68 g/mol
InChI Key: WYDRJGISMZZYFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-isopropylamino-6-nitroquinazoline is a useful research compound. Its molecular formula is C11H11ClN4O2 and its molecular weight is 266.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11ClN4O2

Molecular Weight

266.68 g/mol

IUPAC Name

2-chloro-6-nitro-N-propan-2-ylquinazolin-4-amine

InChI

InChI=1S/C11H11ClN4O2/c1-6(2)13-10-8-5-7(16(17)18)3-4-9(8)14-11(12)15-10/h3-6H,1-2H3,(H,13,14,15)

InChI Key

WYDRJGISMZZYFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=NC2=C1C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 1.00 g (4.83 mmol) of 6-nitroquinazoline-2,4 (1H,3H)-dione were added 32.90 g (0.22 mol) of phosphorus oxychloride and 0.70 ml (4.83 mmol) of diisopropylformamide, and the resulting mixture was subjected to heating under reflux for 24 hours. After phosphorus oxychloride was removed in vacuo, the mixture was dissolved in 15 ml of acetonitrile, followed by addition of 2.49 ml (29.11 mmol) of isopropylamine under ice cooling and stirring under ice cooling for 30 minutes. To the reaction solution was added water, followed by extraction with ethyl acetate, washing with brine and drying over anhydrous sodium sulfate. After the solvent was distilled off, the residue was purified by a silica gel column to give 870 mg (yield: 67.5%) of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
32.9 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
2.49 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
67.5%

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